1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL
Description
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL (CAS: 1270395-09-9) is a chiral propanolamine derivative with the molecular formula C₁₁H₁₁F₆NO. Its structure features a central propan-2-ol backbone substituted with an amino group and a 3,5-bis(trifluoromethyl)phenyl moiety. Key properties include a predicted density of 1.380±0.06 g/cm³, boiling point of 256.4±35.0 °C, and pKa of 12.40±0.45, indicating moderate basicity . The trifluoromethyl groups enhance lipophilicity and metabolic stability, making the compound of interest in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C11H11F6NO |
|---|---|
Molecular Weight |
287.20 g/mol |
IUPAC Name |
1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C11H11F6NO/c1-5(19)9(18)6-2-7(10(12,13)14)4-8(3-6)11(15,16)17/h2-5,9,19H,18H2,1H3 |
InChI Key |
BAQGPDKPCBVIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL typically involves several steps:
Preparation of 3,5-bis(trifluoromethyl)benzyl chloride: This can be achieved by chlorination of 3,5-bis(trifluoromethyl)benzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of 1-(3,5-bis(trifluoromethyl)phenyl)propan-2-OL: The benzyl chloride is then reacted with an appropriate Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Industrial production methods often involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of receptor interactions.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as the NK-1 receptor. The compound’s structure allows it to bind to these receptors, inhibiting their activity and thereby exerting its effects. The pathways involved include the modulation of neurotransmitter release and receptor signaling, which are critical in various physiological processes.
Comparison with Similar Compounds
Comparison with Stereoisomers
The stereochemistry of 1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL significantly influences its properties. For example, (1R,2S)-2-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-1-ol (CAS: 1152029-16-7) is a stereoisomer with identical molecular formula (C₁₁H₁₁F₆NO) but distinct spatial arrangement.
- Receptor binding : Enantiomers may show varying affinities for biological targets.
- Metabolic pathways: Enzymatic processing can favor one stereoisomer over another.
- Physical properties : Melting points or crystallinity may differ due to packing efficiency .
Comparison with Structural Analogs
Several propanolamine derivatives share structural similarities but differ in substituents, leading to divergent properties:
Key Differences :
- Lipophilicity : The trifluoromethyl groups in the target compound enhance membrane permeability compared to thiophene or naphthalene derivatives .
- Acidity/Basicity: The pKa of the target compound (~12.4) suggests weaker basicity than methylamino-substituted analogs, which may have pKa values closer to 10–11 due to alkylamine groups .
- Applications : Thiophene/naphthalene derivatives are often used in dopamine receptor modulators, while trifluoromethylated compounds are explored for CNS-targeted drugs due to blood-brain barrier penetration .
Research Findings and Implications
- Thermal Stability: The high boiling point (~256°C) of this compound suggests suitability for high-temperature synthetic processes .
- Stereochemical Purity : The lack of enantiomer-specific data underscores the need for chiral resolution studies to optimize pharmacological profiles .
- Impurity Control: Analogous propanolamines (e.g., drospirenone intermediates) require stringent impurity controls (e.g., ≤0.15% for unspecified impurities), a standard likely applicable to this compound .
Biological Activity
1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL, also known as (1S,2R)-1-amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol, is a compound of interest due to its unique trifluoromethyl groups that enhance its biological properties. This article delves into the biological activity of this compound, highlighting its pharmacological potential and mechanisms of action based on various studies.
- Molecular Formula : CHFNO
- CAS Number : 1980053-77-7
- Molecular Weight : 287.20 g/mol
The trifluoromethyl group in the compound significantly influences its interaction with biological targets. Research indicates that such groups can enhance lipophilicity and metabolic stability, leading to improved bioavailability and potency against specific enzymes and receptors.
Key Findings
- Enzyme Inhibition : The compound has been shown to inhibit several enzymes involved in metabolic pathways. For example, studies have indicated that similar trifluoromethyl-containing compounds exhibit enhanced inhibition of 5-hydroxytryptamine (5-HT) uptake by increasing the binding affinity to the serotonin transporter .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, as indicated by its structural similarity to other known antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Screening
A study conducted on various trifluoromethylated compounds demonstrated that those with similar structural features exhibited significant antimicrobial activity against common pathogens. The results suggested that the presence of the trifluoromethyl group plays a crucial role in enhancing the efficacy of these compounds against bacterial strains .
Pharmacological Applications
The unique properties of this compound suggest potential applications in drug development, particularly in creating novel therapeutic agents targeting neurological disorders due to its interaction with serotonin pathways.
Q & A
Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
